(4R)-4-(Hydroxymethyl)oxolan-2-one
Description
(4R)-4-(Hydroxymethyl)oxolan-2-one is a γ-butyrolactone derivative characterized by a five-membered lactone ring with a hydroxymethyl group at the 4R position. This compound is part of a broader class of oxolan-2-one derivatives, which are notable for their diverse biological activities and roles in natural product biosynthesis. Key structural features include:
- Molecular Formula: C₅H₈O₃
- SMILES: O=C1OC@HC[C@H]1O
- Predicted Collision Cross-Section (CCS): Ranges from 129.1 Ų ([M+H]+) to 138.5 Ų ([M+Na]+), as determined by computational methods .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4R)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI Key |
PVQRPRXBBGDUMX-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@@H](COC1=O)CO |
Canonical SMILES |
C1C(COC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Hydroxymethyl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a chiral diol or a chiral epoxide.
Cyclization: The precursor undergoes cyclization to form the oxolane ring. This step may involve the use of acid or base catalysts.
Functionalization: The hydroxymethyl group is introduced through a series of functionalization reactions, such as oxidation or reduction.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial scale, ensuring high yield and purity.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalysts, to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(Hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4R)-4-(Hydroxymethyl)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (4R)-4-(Hydroxymethyl)oxolan-2-one depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the oxolane ring and the hydroxymethyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted γ-Butyrolactones with Alkyl/Aryl Groups
(a) Pilocarpine (PIL)
- Structure : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.
- Key Differences : Replaces the hydroxymethyl group with an ethyl and imidazole-containing side chain.
- Role : A clinically used alkaloid for treating glaucoma, highlighting the pharmacological significance of imidazole substitutions .
(b) Epimaranin (EPI)
- Structure : (3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.
- Key Differences : Incorporates a phenylhydroxymethyl group and an imidazole moiety.
- Role : Isolated from Pilocarpus microphyllus, EPI exhibits stereospecific interactions in plant alkaloid pathways .
(c) (3S,4R)-3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Lignan Derivatives with Complex Aryl Groups
(a) (-)-Hinokinin
- Structure : (3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one.
- Key Differences : Two benzodioxole-methyl groups replace the hydroxymethyl group.
- Role : A dibenzylbutyrolactone lignan with antitumor and anti-inflammatory properties .
(b) Matairesinol
Amino- and Hydroxy-Substituted Analogs
(a) (3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one
- Structure: Substitutes the 3R position with an amino group.
- Role : A synthetic intermediate in medicinal chemistry, with hydrochloride salts commercially available for research .
(b) (3R,4R)-3-[(1S)-1-Hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one
Glycosylated Derivatives
Kinsenoside
- Structure: (4R)-4-(β-D-glucopyranosyloxy)dihydro-2(3H)-furanone.
- Key Differences : A glucose moiety replaces the hydroxymethyl group.
- Role: A bioactive compound in Anoectochilus species with antidiabetic and hepatoprotective effects .
Structural and Functional Analysis
Table 1: Key Structural and Functional Differences
Research Implications and Gaps
- Biosynthetic Pathways : The enzyme barS1 in bacteria catalyzes stereospecific reactions of hydroxyalkyl-substituted γ-butyrolactones, suggesting evolutionary conservation of lactone-modifying enzymes .
- Metabolic Stability: Collision cross-section data for this compound (129–138 Ų) indicate moderate polarity, which may influence its pharmacokinetic profile compared to glycosylated analogs like kinsenoside .
- Pharmacological Potential: Structural complexity in lignans (e.g., hinokinin) correlates with enhanced bioactivity, whereas simpler derivatives like the target compound require further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
